molecular formula C22H21N3O2S2 B2516247 2,4,5-trimethyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide CAS No. 896679-54-2

2,4,5-trimethyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

Cat. No.: B2516247
CAS No.: 896679-54-2
M. Wt: 423.55
InChI Key: QABLAIACLWNWCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (CAS: 912623-83-7, molecular weight: 423.6) features a benzenesulfonamide core substituted with 2,4,5-trimethyl groups and a thiazolo[5,4-b]pyridine moiety attached via a phenyl linker. The thiazolo[5,4-b]pyridine scaffold is a bicyclic heteroaromatic system known for its role in modulating biological activity, particularly in kinase inhibition and anticancer applications .

Properties

IUPAC Name

2,4,5-trimethyl-N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O2S2/c1-13-7-8-17(21-24-18-6-5-9-23-22(18)28-21)12-19(13)25-29(26,27)20-11-15(3)14(2)10-16(20)4/h5-12,25H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QABLAIACLWNWCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(S2)N=CC=C3)NS(=O)(=O)C4=C(C=C(C(=C4)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,4,5-Trimethyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a complex organic compound characterized by its unique molecular structure. The compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H20N2O2SC_{18}H_{20}N_2O_2S, with a molecular weight of approximately 423.55 g/mol. The structure features a thiazolo[5,4-b]pyridine moiety, which is known for its diverse biological activities.

Property Value
Molecular FormulaC₁₈H₂₀N₂O₂S
Molecular Weight423.55 g/mol
Key Functional GroupsThiazole, Sulfonamide

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. Studies have shown that derivatives containing thiazole and sulfonamide groups can effectively inhibit both Gram-positive and Gram-negative bacteria. For instance, one study reported that certain derivatives displayed a low minimum inhibitory concentration (MIC) of 3.9 μg/mL against Staphylococcus aureus and Achromobacter xylosoxidans .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies have demonstrated that related thiazolo[5,4-b]pyridine derivatives possess cytotoxic effects against various cancer cell lines. For example, one derivative exhibited an IC50 value of 0.06 µM against dihydrofolate reductase (DHFR), indicating potent anticancer activity . Another study highlighted the importance of structural modifications in enhancing the anticancer efficacy of thiazole-based compounds .

The biological activity of this compound is largely attributed to its interaction with key biological targets:

  • Phosphoinositide 3-Kinase (PI3K) : The compound has been shown to inhibit PI3K activity, affecting the PI3K/AKT/mTOR signaling pathway critical for cell growth and survival .
  • Enzyme Inhibition : The sulfonamide group plays a vital role in modulating enzyme activity related to inflammation and cancer progression .

Case Studies

Several case studies have focused on the synthesis and biological evaluation of thiazole derivatives:

  • Antiviral Activity : A series of thiazole derivatives were synthesized and tested for their ability to inhibit NS5B RNA polymerase in Hepatitis C virus (HCV), with some compounds showing over 95% inhibition at specific concentrations .
  • Cytotoxicity Assessment : Various thiazole-based compounds were assessed against multiple cancer cell lines including NCI-H522 (non-small cell lung cancer), HT29 (colon cancer), and MCF7 (breast cancer). Results indicated significant cytotoxic effects with varying degrees of potency depending on structural modifications .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 2,4,5-trimethyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide exhibit significant anticancer properties. Thiazole derivatives have shown efficacy against various cancer cell lines. For instance:

CompoundCell LineIC50 (µM)Mechanism
Compound AU251 (glioblastoma)< 10Bcl-2 inhibition
Compound BWM793 (melanoma)< 10Apoptosis induction
This compoundTBDTBDTBD

These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis and inhibition of anti-apoptotic proteins like Bcl-2.

Enzyme Inhibition

The primary target of this compound is Phosphoinositide 3-Kinase (PI3K), an important enzyme involved in cell signaling pathways that regulate cell growth and survival. By inhibiting PI3K activity, the compound disrupts the PI3K/AKT/mTOR pathway, which is critical in cancer progression and resistance to therapy . This inhibition may contribute to its potential as an anticancer agent.

Case Study 1: Anticancer Efficacy

In a study evaluating thiazole derivatives for anticancer activity, compounds structurally related to this compound were tested against human glioblastoma cells. Results indicated significant cytotoxicity with IC50 values lower than standard chemotherapeutics like doxorubicin. The mechanism was primarily through apoptosis induction and inhibition of cell cycle progression.

Case Study 2: Enzyme Targeting

A biochemical study focused on the interaction between thiazole derivatives and PI3K revealed that certain modifications to the thiazole ring enhanced inhibitory potency. This study demonstrated how structural variations could optimize the compound's efficacy against cancer cells by effectively targeting the PI3K/AKT/mTOR signaling pathway.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of this compound are compared below with three closely related derivatives. Key differences in substituents, molecular weights, and inferred biological implications are highlighted.

Table 1: Structural and Physicochemical Comparison

Compound Name (CAS) Core Structure Substituents Molecular Weight Key Features
2,4,5-Trimethyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide (912623-83-7) Benzenesulfonamide + thiazolo[5,4-b]pyridine 2,4,5-Trimethyl (benzenesulfonamide), 2-methyl (phenyl linker) 423.6 High lipophilicity due to methyl groups; potential for enhanced metabolic stability .
4-Chloro-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide (863500-70-3) Benzenesulfonamide + thiazolo[5,4-b]pyridine 4-Chloro (benzenesulfonamide), 2-methyl (phenyl linker) 415.9 Electron-withdrawing chloro group may improve target affinity but reduce solubility .
2-Chloro-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-5-(trifluoromethyl)benzenesulfonamide (896679-20-2) Benzenesulfonamide + thiazolo[5,4-b]pyridine 2-Chloro, 5-trifluoromethyl (benzenesulfonamide), 2-methyl (phenyl linker) 483.9 Trifluoromethyl group increases electronegativity and lipophilicity; may enhance blood-brain barrier penetration .
2-Ethoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)pyridine-3-carboxamide (902869-94-7) Pyridinecarboxamide + thiazolo[5,4-b]pyridine Ethoxy (pyridine), 2-methyl (phenyl linker) 390.5 Carboxamide instead of sulfonamide; ethoxy group improves solubility but may reduce binding potency .

Key Observations:

The trifluoromethyl group (in 896679-20-2) introduces strong electron-withdrawing effects, which may improve target affinity in hydrophobic binding pockets . Chloro substituents (in 863500-70-3) balance electronic effects but may limit solubility due to increased molecular rigidity .

The carboxamide analog (390.5) has the lowest molecular weight, favoring better absorption but possibly at the cost of reduced target engagement .

Biological Implications :

  • Sulfonamide derivatives (912623-83-7, 863500-70-3, 896679-20-2) are more likely to exhibit kinase inhibitory activity due to their hydrogen-bonding capacity, as seen in related pyrazole-sulfonamide anticancer agents .
  • The carboxamide derivative (902869-94-7) may prioritize solubility over potency, aligning with prodrug strategies observed in other therapeutic scaffolds .

Research Findings and Limitations

  • Synthetic Feasibility: The thiazolo[5,4-b]pyridine core is consistently synthesized via condensation reactions involving aminopyridines and sulfur-containing reagents, as demonstrated in multiple studies .
  • Data Gaps : Physical properties (e.g., solubility, logP) and direct biological activity data for these compounds are absent in the provided evidence. Further experimental profiling is required to validate inferred structure-activity relationships.

Q & A

Q. What are the recommended synthetic routes for 2,4,5-trimethyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide, and how can reaction conditions be optimized for purity?

Answer: The synthesis involves constructing the thiazolo[5,4-b]pyridine core via cyclization reactions, followed by sulfonamide coupling. Key steps include:

  • Cyclization: Use 2-mercaptonicotinic acid derivatives with α-haloketones to form the thiazolo[5,4-b]pyridine scaffold under reflux in polar aprotic solvents (e.g., DMF or DMSO) .
  • Sulfonamide Coupling: React the thiazolo-pyridine intermediate with 2,4,5-trimethylbenzenesulfonyl chloride in the presence of a base (e.g., Cs₂CO₃) to ensure regioselective N-arylation .
  • Purification: Reverse-phase preparative HPLC is critical for removing byproducts (e.g., unreacted sulfonyl chlorides). Yields >70% are achievable with strict temperature control (<5°C during coupling) .

Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?

Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR confirms regiochemistry of the thiazolo-pyridine core and sulfonamide linkage. Key signals include aromatic protons (δ 7.2–8.5 ppm) and sulfonamide NH (δ 10.2–10.8 ppm) .
  • Mass Spectrometry: High-resolution ESI-MS validates molecular weight (expected [M+H]⁺ ~500–550 Da) .
  • X-ray Crystallography: SHELXL refinement (via SHELX suite) resolves challenges in modeling the thiazolo-pyridine torsion angles and sulfonamide planarity. Data collection at 100 K improves resolution for twinned crystals .

Q. How can preliminary biological activity screening be designed for this compound?

Answer:

  • Enzyme Inhibition Assays: Test against kinases (e.g., Tyrosine Kinase 2) using fluorescence polarization. IC₅₀ values <1 μM suggest potent inhibition .
  • Cytotoxicity Screening: Use MTT assays on cancer cell lines (e.g., HCT-116, MCF-7). Compare with structurally similar compounds (e.g., 4-fluoro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide) to establish baseline activity .

Advanced Research Questions

Q. How can structural contradictions in X-ray crystallography data be resolved for this sulfonamide derivative?

Answer:

  • Data Collection: Use synchrotron radiation (λ = 0.7–1.0 Å) to enhance weak diffraction signals from flexible sulfonamide groups.
  • Refinement Strategies: In SHELXL, apply restraints to planarize the sulfonamide moiety (S–N bond distance: 1.63 Å) and thiazolo-pyridine dihedral angles. Use TWINABS for twinning correction .
  • Validation: Cross-check with DFT-calculated bond lengths (B3LYP/6-31G*) to identify outliers in experimental geometry .

Q. How should researchers address discrepancies in structure-activity relationship (SAR) data between this compound and analogs?

Answer:

  • Hypothesis Testing: Compare methyl substitution effects (e.g., 2,4,5-trimethyl vs. 4-methoxy derivatives) on solubility and target binding. For example, 2,4,5-trimethyl groups may enhance hydrophobicity but reduce solubility, conflicting with activity trends .
  • Experimental Validation: Synthesize analogs with single methyl substitutions and assay against identical targets. Statistical analysis (e.g., ANOVA) identifies significant contributors to activity .

Q. What computational approaches are recommended for predicting binding modes of this compound to therapeutic targets?

Answer:

  • Molecular Docking: Use AutoDock Vina or Glide with crystal structures of targets (e.g., TYK2 pseudokinase domain). The thiazolo-pyridine core likely occupies the ATP-binding pocket, while the sulfonamide group interacts with hinge residues .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess stability of predicted poses. Monitor RMSD (<2 Å) and hydrogen bonds between sulfonamide NH and Glu638 .

Q. What strategies optimize regioselectivity in synthesizing the thiazolo[5,4-b]pyridine core?

Answer:

  • Substituent Effects: Electron-withdrawing groups (e.g., -CF₃) at the pyridine 5-position direct cyclization to the [5,4-b] isomer over [4,5-b]. Use DFT calculations (M06-2X/cc-pVTZ) to predict regiochemical outcomes .
  • Catalytic Additives: Add CuI (10 mol%) to promote C–S bond formation, reducing byproducts like thiadiazoles .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

Answer:

  • PPE: Use nitrile gloves, lab coat, and safety goggles. Avoid inhalation of crystalline dust .
  • Spill Management: Neutralize with 10% sodium bicarbonate and adsorb with vermiculite. Dispose as hazardous waste .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.